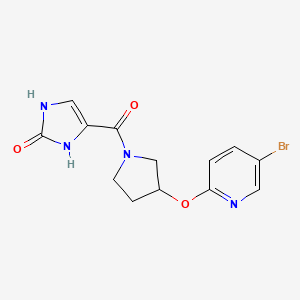

![molecular formula C13H14N2O3S B3000744 Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-60-6](/img/structure/B3000744.png)

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

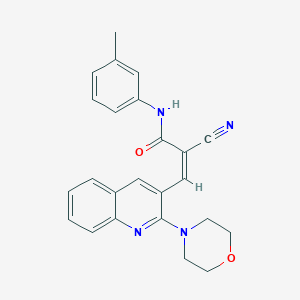

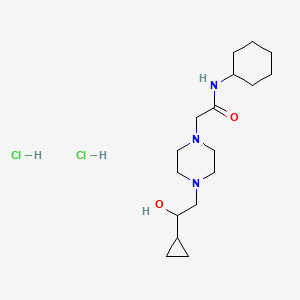

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound that is closely related to various thiazole derivatives, which have been the subject of recent research due to their interesting chemical and structural properties. While the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with other chemical reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . This suggests that the synthesis of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could potentially be carried out through similar reactions involving thiazole intermediates and appropriate carboxylate-containing reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray diffraction (XRD) and supported by theoretical methods such as density functional theory (DFT). For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined using XRD, revealing a hydrogen-bonded dimer consisting of N—H⋯N interactions . Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by XRD and DFT, showing good agreement between experimental and theoretical data . These findings indicate that the molecular structure of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could also be elucidated using such techniques, with an expectation of hydrogen bonding playing a significant role in its crystal packing.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their molecular structure and the presence of functional groups. The research on 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids shows a variety of hydrogen bonding interactions, including N-H⋯O and O-H⋯N bonds, which are crucial for the formation of crystalline structures . These interactions suggest that Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate may also engage in similar hydrogen bonding, affecting its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties like vibrational assignments and chemical shifts can be determined experimentally and compared with theoretical predictions. For instance, the melting points of various thiazole adducts were measured, and their vibrational assignments were calculated using DFT, showing good agreement with experimental data . This implies that the physical and chemical properties of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could be similarly analyzed, providing insights into its stability, reactivity, and potential applications.

Safety and Hazards

While specific safety and hazard information for “Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate” is not available, similar compounds like “Methyl benzo[d]thiazole-6-carboxylate” have been classified with the GHS07 pictogram and carry the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of thiazoles . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .

Result of Action

Thiazole derivatives are known to exert a variety of biological effects, such as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

methyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMZQDAOLDXREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)